4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Overview
Description
4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is an organic compound with a complex heterocyclic structure It is characterized by a furo[3,2-b]pyrrole core, which is a fused ring system containing both furan and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a benzyl-substituted furan with a suitable pyrrole derivative under acidic or basic conditions can lead to the formation of the desired compound. The reaction conditions, such as temperature, solvent, and catalysts, can be optimized to improve yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve the optimization of reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the furo[3,2-b]pyrrole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups .
Scientific Research Applications
4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying heterocyclic chemistry.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The furo[3,2-b]pyrrole core can interact with various pathways, potentially affecting cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrrole
- N-Substituted Methyl 4H-Thieno[3,2-b]pyrrole-5-carboxamides
Uniqueness
4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both furan and pyrrole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-benzyl-2-methylfuro[3,2-b]pyrrole-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10-7-12-14(19-10)8-13(15(17)18)16(12)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFJVVCQEISWCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=C(N2CC3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.